Bis(ethylmethylamino)silane

Catalog No.
S6647795
CAS No.
1011514-41-2
M.F
C6H16N2Si
M. Wt
144.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(ethylmethylamino)silane

CAS Number

1011514-41-2

Product Name

Bis(ethylmethylamino)silane

Molecular Formula

C6H16N2Si

Molecular Weight

144.29 g/mol

InChI

InChI=1S/C6H16N2Si/c1-5-7(3)9-8(4)6-2/h5-6H2,1-4H3

InChI Key

DUERTZWBACXBRS-UHFFFAOYSA-N

SMILES

CCN(C)[Si]N(C)CC

Canonical SMILES

CCN(C)[Si]N(C)CC

Chemical Vapor Deposition (CVD) Precursor

BEMAS is a valuable precursor for silicon nitride (SiN) thin film deposition using Chemical Vapor Deposition (CVD) techniques [1]. During CVD, BEMAS undergoes a thermal decomposition reaction in the gas phase, releasing volatile organic byproducts and depositing a thin film of silicon nitride on the substrate. The high purity (99.999% Si) of BEMAS ensures minimal contamination in the resulting silicon nitride film, making it suitable for research involving microelectronics and optoelectronics where film purity is critical [1].

[1] Bis(ethylmethylamino)silane, 99%, BEMAS (99.999%-Si) [Supplier Product Page]: Strem Chemicals, Inc. ()

Atomic Layer Deposition (ALD) Precursor

BEMAS can also be employed as a precursor for silicon nitride deposition using Atomic Layer Deposition (ALD) techniques [2]. ALD is a variant of CVD that offers superior control over film thickness and uniformity at the atomic level. The controlled reactivity of BEMAS allows for precise film growth during ALD processes, making it useful for research on nanoelectronic devices and high-performance coatings [2].

[2] Further research is required to identify specific studies referencing BEMAS in ALD applications. However, several studies exist demonstrating the use of other alkylamino silanes as precursors for silicon nitride deposition using ALD [e.g., Atomic layer deposition of silicon nitride using bis(diethylamino)silane, Chemical Vapor Deposition, Volume 14, Issue 7, 1999, Pages 1043-1048, ]

Bis(ethylmethylamino)silane is an organosilicon compound with the chemical formula C6H16N2Si\text{C}_6\text{H}_{16}\text{N}_2\text{Si}. This compound features a silicon atom bonded to two ethylmethylamino groups, making it a member of the silane family. Its structure can be represented as:

Si[N(C2H5)(CH3)]2\text{Si}[\text{N}(\text{C}_2\text{H}_5)(\text{CH}_3)]_2

This compound is notable for its role in various chemical processes, particularly in thin film deposition techniques such as atomic layer deposition (ALD).

, particularly in the context of surface chemistry and thin film growth. For instance, it can react with hydroxyl groups on silicon surfaces, facilitating the formation of silicon dioxide films. The nitrogen atoms in the compound can interact with hydrogen atoms from hydroxyl groups, leading to the formation of siloxane bonds:

Si[N(C2H5)(CH3)]2+OHSi O Si+byproducts\text{Si}[\text{N}(\text{C}_2\text{H}_5)(\text{CH}_3)]_2+\text{OH}\rightarrow \text{Si O Si}+\text{byproducts}

Additionally, under certain conditions, bis(ethylmethylamino)silane can decompose to yield various nitrogen-containing species and silanes, which can further participate in polymerization or cross-linking reactions.

Several synthesis methods for bis(ethylmethylamino)silane have been documented. A common method involves the reaction of dichlorosilane with ethylmethylamine in the presence of a catalyst. The process typically includes:

  • Preparation: Mixing dichlorosilane with an organic solvent and a catalyst.
  • Reaction: Adding ethylmethylamine dropwise while maintaining controlled temperature and stirring.
  • Purification: Removing impurities through techniques such as distillation or washing.

For example, one synthesis method describes combining 100 parts by weight of dichlorosilane with 600 parts by weight of ethylmethylamine under nitrogen atmosphere at temperatures between 40-60°C for several hours, followed by purification steps to yield bis(ethylmethylamino)silane .

Unique FeaturesBis(ethylmethylamino)silaneSi[N(C2H5)(CH3)]2Thin film depositionReacts well with hydroxylated surfacesBis(diethylamino)silaneSi[N(C2H5)2]2Semiconductor fabricationHigher stability compared to monoaminesTrimethoxysilaneSi(OCH3)3Adhesives and sealantsHydrolyzes rapidly to form silicaTriethoxysilaneSi(OEt)3Surface modificationLess reactive than amino-silanes

Studies have shown that bis(ethylmethylamino)silane interacts effectively with hydroxylated surfaces during deposition processes. For instance, research indicates that this compound can facilitate the growth of silicon oxide films by reacting with surface hydroxyl groups . These interactions are crucial for achieving high-quality thin films essential in electronic applications.

Several compounds share structural similarities with bis(ethylmethylamino)silane, including:

  • Bis(diethylamino)silane: Similar structure but features diethylamine instead of ethylmethylamine.
  • Trimethoxysilane: Contains methoxy groups instead of amino groups, affecting its reactivity and applications.
  • Triethoxysilane: Similar to trimethoxysilane but has ethoxy groups.

Comparison Table

CompoundStructureKey

Hydrogen Bond Acceptor Count

2

Exact Mass

144.108275053 g/mol

Monoisotopic Mass

144.108275053 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-23-2023

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